molecular formula C14H23NO3 B016744 (1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate CAS No. 90473-00-0

(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate

Cat. No.: B016744
CAS No.: 90473-00-0
M. Wt: 253.34 g/mol
InChI Key: XVHYGWSRXODAMH-BHDSKKPTSA-N
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Description

(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate is a complex organic compound known for its unique structural properties It belongs to the class of bicyclic monoterpenes and is characterized by its intricate arrangement of carbon, hydrogen, oxygen, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pinane Skeleton: The initial step involves the cyclization of a suitable precursor to form the pinane skeleton. This can be achieved through a Diels-Alder reaction or other cyclization methods.

    Introduction of Functional Groups: Subsequent steps involve the introduction of hydroxyl and amino groups at specific positions on the pinane skeleton. This can be accomplished through selective oxidation and amination reactions.

    Esterification: The final step involves the esterification of the hydroxyl group with ethyl acetate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acids are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral reagent in asymmetric synthesis and as a building block for the synthesis of complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S,3R,5S)-(+)-2,3-Pinanediol: A bicyclic monoterpene diol with similar structural features.

    (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone: Another bicyclic monoterpene with hydroxyl and ketone functional groups.

Uniqueness

(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate is unique due to its specific arrangement of functional groups and its potential applications in various fields. Its chiral nature and ability to undergo diverse chemical reactions make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 2-[[(1S,2S,5S)-2-hydroxy-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanylidene]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-5-18-12(16)8-15-11-7-9-6-10(13(9,2)3)14(11,4)17/h9-10,17H,5-8H2,1-4H3/t9-,10-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHYGWSRXODAMH-BHDSKKPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN=C1CC2CC(C2(C)C)C1(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN=C1C[C@@H]2C[C@H]([C@]1(C)O)C2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453543
Record name (1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90473-00-0
Record name (1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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